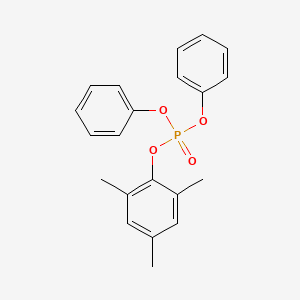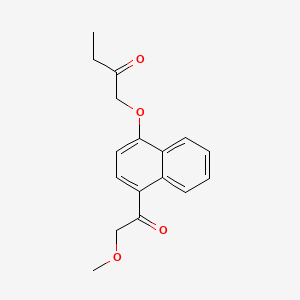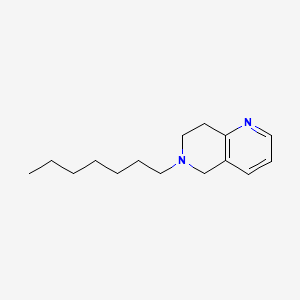![molecular formula C21H16O5 B14451701 Benzyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 78899-24-8](/img/structure/B14451701.png)
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with benzyl alcohol and phenol. This compound is known for its applications in various fields, including pharmaceuticals, perfumery, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate can be synthesized through several methods. One common method involves the esterification of benzoic acid with benzyl alcohol and phenol in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity. Industrial methods may use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzyl and phenoxycarbonyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: Benzyl alcohol and phenol.
Substitution: Various substituted benzyl and phenoxycarbonyl compounds.
科学研究应用
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its use in pharmaceutical formulations, particularly in topical treatments.
Industry: Utilized as a plasticizer, solvent, and fixative in the production of plastics, perfumes, and other industrial products
作用机制
The mechanism of action of Benzyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological targets. It exerts toxic effects on the nervous system of parasites, leading to their death. The compound is also toxic to mite ova, although the exact mechanism is not fully understood . In vitro studies have shown that it can kill mites within minutes by disrupting their nervous system .
相似化合物的比较
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in similar applications.
Phenyl benzoate: An ester of benzoic acid and phenol, with similar chemical properties.
Benzyl salicylate: An ester of salicylic acid and benzyl alcohol, used in perfumery and cosmetics.
Uniqueness
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate is unique due to its specific ester structure, which combines the properties of both benzyl and phenoxycarbonyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
78899-24-8 |
|---|---|
分子式 |
C21H16O5 |
分子量 |
348.3 g/mol |
IUPAC 名称 |
benzyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C21H16O5/c22-20(24-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)26-21(23)25-17-11-5-2-6-12-17/h1-14H,15H2 |
InChI 键 |
DUMRFSPPHNOHFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
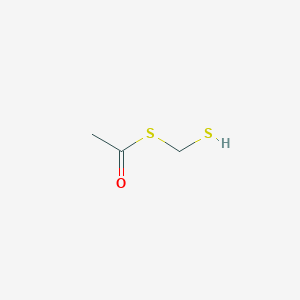

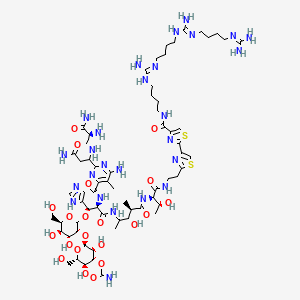
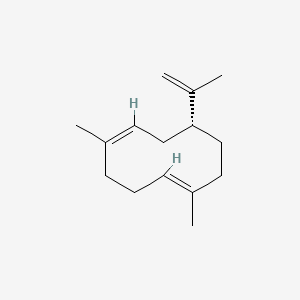
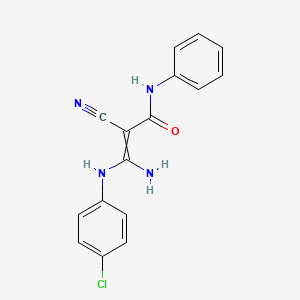
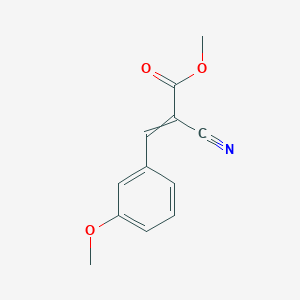
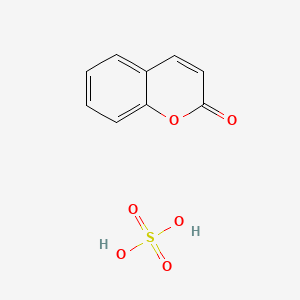

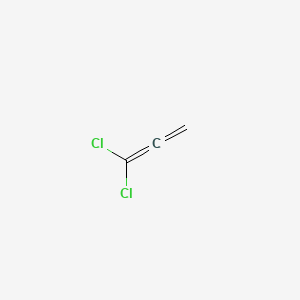
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
